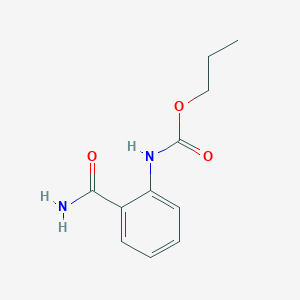

propyl N-(2-carbamoylphenyl)carbamate

Description

Properties

IUPAC Name |

propyl N-(2-carbamoylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-6-4-3-5-8(9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUBPTCXEQRRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Propyl N 2 Carbamoylphenyl Carbamate Analogues

General Synthetic Routes to Aryl Carbamates

The formation of the carbamate (B1207046) linkage (-NH-C(O)-O-) in aryl carbamates can be achieved through several established synthetic methodologies. These routes often involve the reaction of an amine with a carbonyl source.

Direct Carbamoylation Strategies

Direct carbamoylation involves the direct introduction of the carbamoyl (B1232498) group to an aromatic amine. Historically, this was often achieved using highly toxic reagents like phosgene (B1210022) and its derivatives. However, significant efforts have been made to develop safer and more environmentally benign alternatives. mdpi.com

One such greener approach utilizes carbon dioxide (CO₂) as a C1 source. For instance, the synthesis of alkyl N-arylcarbamates from CO₂, anilines, and branched alcohols has been demonstrated using a CeO₂ and 2-cyanopyridine (B140075) catalyst system. acs.org This method provides high yields of the desired carbamate with minimal byproduct formation. acs.org Another strategy involves the direct synthesis of carbamates from amines and CO₂ in the presence of metal alkoxides, such as titanium(IV) isopropoxide, which can achieve nearly quantitative yields of N-phenylcarbamates. researchgate.net

Nickel/photoredox dual catalysis represents another modern approach, enabling the direct carbamoylation of (hetero)aryl bromides at ambient temperatures using dihydropyridines as carbamoyl radical precursors. researchgate.net

Reactions with Carbamoyl Chlorides or Carbamate Precursors

A common and versatile method for synthesizing aryl carbamates is the reaction of an alcohol or phenol (B47542) with a carbamoyl chloride. This reaction can be catalyzed by Lewis acids, such as zinc chloride, to afford the corresponding carbamates in good yields. acs.org

Alternatively, carbamate precursors like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed. In a multi-step process, an alcohol reacts with CDI to form a carbamoyl-imidazole intermediate. This intermediate is then activated to a more reactive imidazolium (B1220033) salt, which subsequently reacts with an amine to produce the desired carbamate. rsc.org N-alkyl carbamoylimidazoles, prepared from primary amines and CDI, serve as stable and versatile synthons for producing ureas and carbamates, offering a safer alternative to phosgene. nih.gov

The following table illustrates the synthesis of various carbamates using carbamoyl chloride precursors with different amines.

| Amine Reactant | Carbamoyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Ethyl Chloroformate | Ethyl phenylcarbamate | Data not available | nih.gov |

| 4-Bromoaniline | Ethyl Chloroformate | Ethyl (4-bromophenyl)carbamate | 90-95 | nih.gov |

| Various Amines | Cholesteryl Chloroformate | Cholesteryl Carbamate Derivatives | Variable | organic-chemistry.org |

Condensation Reactions in Carbamate Synthesis

Condensation reactions provide a powerful tool for constructing the carbamate bond. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl carbamates. One such method involves the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which acts as a nucleophile to trap the in situ generated isocyanate. mit.eduresearchgate.net This methodology is versatile, tolerating a wide range of alcohols. mit.eduresearchgate.net

Copper-catalyzed reactions also offer an efficient route. For example, the Chan-Lam coupling of azidoformates with boronic acids in the presence of a copper chloride catalyst provides a mild and efficient synthesis of N-arylcarbamates at room temperature. nih.gov Furthermore, a domino reaction involving a nickel catalyst can be used for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in situ generated (hetero)aryl isocyanates. nih.gov

Hofmann Rearrangement in N-Aryl Carbamate Preparation

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. organic-chemistry.org This isocyanate can be trapped by an alcohol to form a carbamate. organic-chemistry.org This method has been adapted for the synthesis of N-aryl carbamates. organic-chemistry.org

A green oxidation process for the Hofmann rearrangement has been developed using oxone and potassium chloride to transform aromatic amides into N-chloro intermediates, which then rearrange to isocyanates in the presence of a base. Trapping these isocyanates with various alcohols yields the corresponding N-aryl carbamates. mdpi.comorganic-chemistry.org This one-pot, two-step procedure is efficient for producing a diverse range of carbamate derivatives. organic-chemistry.org

Strategies for Structural Modification and Analogue Design

The design and synthesis of analogues of propyl N-(2-carbamoylphenyl)carbamate are driven by the need to explore structure-activity relationships and optimize the properties of these molecules for various applications. nih.gov Structural modifications typically focus on varying the substituents on the aryl ring and the alkyl chain of the carbamate.

Introduction of Variously Substituted Alkyl, Cycloalkyl, and Arylalkyl Chains

The properties of N-aryl carbamates can be fine-tuned by introducing different alkyl, cycloalkyl, and arylalkyl groups onto the nitrogen atom or as part of the ester functionality.

N-Arylation/Alkylation: Nickel-catalyzed photosensitized N-arylation allows for the coupling of carbamates with a wide range of aryl electrophiles under mild, visible-light-mediated conditions. aminer.org This method provides access to a variety of N-aromatic and N-heteroaromatic carbamate products. aminer.org Similarly, hindered O-tert-alkyl N-arylcarbamates can be prepared by treating arylamines with aryl tert-alkyl carbonates in the presence of a strong base, a method suitable for introducing complex O-alkyl moieties. nih.gov

The synthesis of N-aryl carbamates with diverse O-alkyl groups can be achieved through methods like the Hofmann rearrangement, where various alcohols are used to trap the isocyanate intermediate. mdpi.com For example, a study on novel N-aryl carbamate derivatives reported the synthesis of compounds with different O-alkyl substituents, highlighting that the ethyl group was often optimal for certain biological activities. mdpi.com

The following interactive table provides examples of synthesized N-aryl carbamate analogues with different substituents.

| Aryl Group | O-Alkyl/Cycloalkyl/Arylalkyl Group | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Isopropyl | CeO₂/2-cyanopyridine catalyzed reaction with CO₂ and 2-propanol | 94 | acs.org |

| Phenyl | Cyclohexyl | CeO₂/2-cyanopyridine catalyzed reaction with CO₂ and cyclohexanol | 91 | acs.org |

| 2,3-Dichlorophenyl | Ethyl | Hofmann Rearrangement | Good | mdpi.com |

| 4-Bromo-3-methylphenyl | Ethyl | Hofmann Rearrangement | Excellent | mdpi.com |

| 3,5-Ditrifluoromethylphenyl | Ethyl | Hofmann Rearrangement | Good | mdpi.com |

| Phenyl | Various Alkyls | Reaction with Phenyl Isocyanate | 62-73 | nih.gov |

| (-)-N(1)-phenethylnorphysostigmine | Cyclohexylmethyl | Carbamate modification | Data not available | rsc.org |

The choice between aromatic (e.g., phenyl) and aliphatic (e.g., cyclohexyl) substituents can significantly impact the solid-state packing and electronic properties of the resulting materials, which is a crucial consideration in materials science applications.

Investigation of Biological Activities and Molecular Targets of Propyl N 2 Carbamoylphenyl Carbamate Derivatives

Enzyme Inhibition and Modulation Studies

The primary focus of investigation for N-(2-carbamoylphenyl)carbamate derivatives has been their ability to inhibit or modulate the activity of specific enzymes. These studies are crucial for understanding the therapeutic potential and mechanism of action of these compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Carbamate (B1207046) compounds are well-established inhibitors of cholinesterases (ChEs), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory mechanism involves the carbamoylation of a serine residue within the enzyme's active site, forming a transient covalent bond that is more stable and hydrolyzes much slower than the acetylated enzyme intermediate formed with acetylcholine. researchgate.net This leads to an accumulation of acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.

Studies on O-aromatic N,N-disubstituted carbamates, which share the (carbamoyl)phenyl carbamate core structure, have demonstrated their potential as cholinesterase inhibitors. A series of these compounds exhibited weak to moderate inhibition of both AChE and BuChE, with IC50 values generally in the micromolar range. mdpi.com Notably, many derivatives showed a preference for inhibiting BuChE over AChE. For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BuChE inhibitor. mdpi.com

The inhibitory potency of these derivatives is influenced by the substituents on both the phenyl rings and the carbamate nitrogen. Molecular docking studies suggest that these compounds can act as non-covalent inhibitors that interact with the peripheral anionic site (PAS) of the cholinesterase enzymes, potentially blocking the entrance to the active site gorge. mdpi.com

| Compound | Target Enzyme | IC50 (µM) mdpi.com |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 |

β-Secretase (BACE1) Inhibition

β-Secretase (BACE1) is a primary therapeutic target in Alzheimer's disease research, as it initiates the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. nih.gov The inhibition of BACE1 is a strategy aimed at reducing Aβ plaque formation in the brain.

A series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally related to carbamates, were investigated for their ability to modulate BACE1 activity. mdpi.com Within this series, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate demonstrated the most significant activity, with a 27.5% inhibition of BACE1 at a concentration of 10 µM. mdpi.com Interestingly, this compound showed only weak inhibition of cholinesterases, suggesting a degree of selectivity for BACE1. mdpi.com

Structure-activity relationship (SAR) analysis of these derivatives indicated that BACE1 modulation was sensitive to the substitution pattern on the anilide ring. Activity was favored by monosubstitution at the para-position with small substituents capable of forming hydrogen bonds. Moving the substituent to the ortho or meta positions, or introducing multiple substituents, resulted in a loss of BACE1 inhibitory activity. mdpi.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease. researchgate.net

While research specifically investigating propyl N-(2-carbamoylphenyl)carbamate derivatives as MAO inhibitors is limited, other classes of carbamates have been explored for this activity. For example, a series of pyrazoline derivatives bearing ethyl and phenyl carbamate moieties were synthesized and evaluated for MAO inhibition. nih.gov The findings indicated that these compounds were selective inhibitors of MAO-A, with the phenyl carbamate derivatives showing greater potency and a better selectivity index than their ethyl carbamate counterparts. nih.gov This suggests that the carbamate functional group can be incorporated into scaffolds that target MAO enzymes, though the potential of the N-(2-carbamoylphenyl)carbamate scaffold itself remains an area for future investigation.

Protein Phosphatase Inhibition (e.g., PP5)

Protein phosphatases, such as Protein Phosphatase 5 (PP5), are involved in a wide array of cellular signaling pathways, including cell cycle control, growth, and apoptosis. nih.gov The inhibition of specific phosphatases is an area of interest for therapeutic development, particularly in oncology. To date, there is a lack of published research investigating this compound or its closely related derivatives for inhibitory activity against PP5 or other protein phosphatases. This remains an unexplored area of biological activity for this class of compounds.

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades a class of endogenous signaling lipids known as fatty acid amides, which includes the endocannabinoid anandamide. nih.gov Inhibition of FAAH elevates the levels of these lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, making FAAH a significant therapeutic target. nih.gov

Carbamates are a prominent class of potent, irreversible FAAH inhibitors. nih.gov They act by covalently modifying the enzyme's catalytic serine nucleophile (Ser241). nih.gov A well-studied example with a structurally relevant carbamoyl-biphenyl moiety is cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester (URB597). This compound is a highly potent and selective FAAH inhibitor. nih.gov

Structural studies of FAAH in complex with URB597 have provided detailed insights into its binding mode. The cyclohexyl portion of the inhibitor occupies a hydrophobic acyl chain-binding tunnel within the enzyme, while the carbamate group is positioned for nucleophilic attack by the active site serine. nih.gov The biphenylamide portion acts as the leaving group during the carbamoylation reaction. nih.gov The efficacy of this class of inhibitors is highly dependent on the nature of the groups attached to the carbamate, which influences interactions within the enzyme's binding pockets. nih.gov

Receptor Interactions and Ligand Design

The design of ligands based on the this compound scaffold is guided by structure-activity relationships derived from enzyme inhibition studies. The goal is often to enhance potency for a primary target while minimizing off-target effects.

For cholinesterase inhibitors, ligand design focuses on optimizing interactions with both the catalytic active site and the peripheral anionic site (PAS). The carbamate moiety is the key pharmacophore for covalent modification of the active site serine, while the aryl portions of the molecule can be modified to increase affinity for the PAS, potentially leading to dual-binding inhibitors that can also interfere with processes like Aβ aggregation, which is mediated by the PAS of AChE. mdpi.com

In the context of BACE1 inhibition, the design of carbamate derivatives is guided by the need for specific interactions within the enzyme's large active site cleft. As seen with benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, the position of substituents on the phenyl ring is critical for activity, suggesting that precise positioning to form hydrogen bonds and occupy specific sub-pockets of the BACE1 active site is key to inhibitor design. mdpi.com

For FAAH, the design of carbamate inhibitors is centered on creating an effective covalent warhead and optimizing the leaving group and the N-substituent. The N-substituent is designed to fit within the hydrophobic acyl-chain binding channel, and modifications here can significantly impact potency. nih.gov The leaving group must be suitable for departure following the nucleophilic attack by the active site serine. The discovery that the O-biaryl group of URB597 binds in the catalytic acyl chain channel, rather than the N-cyclohexyl group, was a key insight that has guided the design of subsequent potent FAAH inhibitors. nih.gov

Dopamine Receptor Subtype D3 Modulation

Derivatives of this compound have been identified as modulators of the dopamine D3 receptor, a key target in the central nervous system. The D3 receptor's high expression in brain regions associated with cognition and motivation makes it a significant area of research for neurological and psychiatric disorders.

Certain N-phenylpiperazine analogs, which share structural similarities, have been shown to bind with high affinity and selectivity to the D3 receptor over the closely related D2 subtype. mdpi.com For instance, the fluorenylcarboxamide-based derivative NGB2409 exhibits a selective D3 antagonism profile with a high affinity (Ki = 0.90 nM) and over 150-fold selectivity compared to other dopamine receptor subtypes. nih.gov Another compound, a methylpyridin-2-one analog, also shows potent activity and selectivity for the D3 receptor versus the D2 receptor, with a Ki value of 0.8 nM and greater than 80-fold selectivity. nih.gov The development of such selective D3 antagonists is a compelling strategy for targeting a range of psychiatric conditions. nih.gov

The ability of some of these compounds to bind selectively is attributed to a bitopic binding mode, where one part of the molecule occupies the primary binding site (orthosteric site) while another part interacts with a unique secondary binding site on the D3 receptor. mdpi.com This dual interaction enhances both affinity and selectivity. mdpi.com

Table 1: Dopamine D3 Receptor Binding Affinities of Selected Antagonists

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity vs. D2 Receptor |

|---|---|---|---|

| NGB2409 | D3 | 0.90 nM | >150-fold |

| Methylpyridin-2-one analog 17 | D3 | 0.8 nM | >80-fold |

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is a crucial ion channel involved in detecting noxious stimuli like heat and chemical irritants. nih.govnih.gov Activation of TRPV1 is a key mechanism in pain and inflammation signaling. nih.govnih.gov While some carbamate derivatives are being explored, the broader class of vanilloids demonstrates the therapeutic principle of TRPV1 agonism. Paradoxically, certain TRPV1 agonists can lead to an analgesic effect through receptor desensitization. nih.govnih.gov

Research has shown that various endogenous and synthetic compounds can activate the TRPV1 channel. nih.gov For example, N-geranylcyclopropylcarboxamide (NGCC) has been shown to selectively activate human TRPV1 (hTRPV1), inducing measurable currents in cells expressing the receptor. plos.org This activation can be blocked by known TRPV1 antagonists like capsazepine, confirming the specific interaction. plos.orgnih.gov The mechanism often involves the influx of cations, primarily calcium, which can be visualized using fluorescent indicators. nih.gov

Anti-Aggregating Properties

Prevention of Amyloid Beta (Aβ) Aggregation and Fibril Formation

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. frontiersin.org The inhibition of this process, from the formation of small toxic oligomers to larger fibrils, is a primary goal for developing therapeutic agents. nih.gov While direct studies on this compound are limited, the general strategy involves using small molecules to interfere with the self-assembly of Aβ peptides. nih.govnih.gov

Many natural and synthetic compounds, particularly those containing phenolic and aromatic structures similar to parts of the carbamate scaffold, have demonstrated anti-amyloidogenic properties. frontiersin.orgnih.gov These inhibitors can act through various mechanisms, such as binding to Aβ monomers to prevent their incorporation into larger aggregates, or by remodeling existing oligomers and fibrils into non-toxic species. frontiersin.org For instance, some compounds mask the hydrophobic residues of the Aβ peptide, which are crucial for the aggregation process. frontiersin.org

Targeted Anti-Proliferative Effects in Neoplastic Cells

Carbamate derivatives have been investigated for their potential to selectively inhibit the growth of cancer cells. The focus is on achieving potent anti-proliferative activity against neoplastic cells while minimizing toxicity to healthy, non-cancerous cells. nih.govresearchgate.net

Studies on various aryl carbamate derivatives have shown selective anti-proliferative action against human cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG). nih.gov For example, certain aryl carbamates with an oxamate moiety were found to be selectively anti-proliferative for these cancer cell lines, while related aryl ureas were inactive. nih.gov At a concentration of 100 µM, specific carbamate compounds induced a 32–42% decrease in proliferation in cancer cells, compared to only a 4–17% decrease in normal human fibroblast cells (Bj-5ta). nih.gov

The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, another class of related compounds, have also demonstrated potent anti-proliferative effects in triple-negative breast cancer and colorectal cancer cell lines. mdpi.com The most potent derivatives in one study showed IC50 concentrations between 25–50 nM against HCT116 and MDA-MB-231 cells. mdpi.com

Table 2: Anti-Proliferative Activity of Selected Carbamate Derivatives

| Cell Line | Compound Type | Proliferation Decrease (at 100 µM) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | Aryl carbamate with oxamate | 32-42% |

| A-375 (Melanoma) | Aryl carbamate with oxamate | 32-42% |

| U-87 MG (Glioblastoma) | Aryl carbamate with oxamate | 32-42% |

Antimicrobial Activity

Antistaphylococcal Activity (e.g., against Methicillin-Resistant Staphylococcus aureus)

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. nih.gov Carbamate derivatives have emerged as a promising class of compounds with potent activity against these resilient pathogens.

A library of compounds synthesized based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate led to the identification of an analog, compound 3j, that potently inhibits biofilm formation in several medically relevant MRSA strains. nih.gov This compound demonstrated biofilm inhibition ranging from 50.8% to 93.9% at a concentration of 200 µM, with IC50 values for this activity ranging from 15.7 µM to 215.0 µM depending on the MRSA strain. nih.gov

Further studies on other carbamate structures, such as chlorinated arylcarbamoylnaphthalenylcarbamates, have also shown high antistaphylococcal activity. nih.gov For example, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate and its butylcarbamate analog demonstrated nanomolar minimum inhibitory concentrations (MICs) between 0.018–0.064 µM against S. aureus and multiple MRSA isolates. nih.gov These compounds were found to inhibit the bacterial respiratory chain without damaging the bacterial membrane. nih.gov

Table 3: Antimicrobial Activity of Carbamate Derivatives Against MRSA

| Compound/Derivative Class | Activity Type | Potency/Efficacy | MRSA Strains |

|---|---|---|---|

| Ethyl N-(2-phenethyl) carbamate analog (3j) | Biofilm Inhibition | 50.8 – 93.9% inhibition at 200 µM | Multiple Strains |

| Ethyl N-(2-phenethyl) carbamate analog (3j) | Biofilm Inhibition (IC50) | 15.7 ± 4.0 µM – 215.0 ± 7.6 µM | Multiple Strains |

| 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate | Growth Inhibition (MIC) | 0.018–0.064 µM | S. aureus & MRSA isolates |

Antimycobacterial Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Phenylcarbamate derivatives have been investigated for their potential as antimycobacterial agents.

A study on dibasic derivatives of phenylcarbamic acid demonstrated significant in vitro activity against several mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium marinum. A series of 1-[2-[({[2-/3-(alkoxy)phenyl]amino}carbonyl)oxy]-3-(dipropylammonio)propyl]pyrrolidinium and -azepanium salts were synthesized and evaluated. Several of these compounds exhibited high efficacy against all tested mycobacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 µM to 8 µM. nih.gov These values were notably lower than those of standard drugs like isoniazid and ethambutol, particularly against M. tuberculosis H37Ra, M. kansasii, and M. avium. nih.gov

The structure-activity relationship (SAR) studies indicated that the antimycobacterial efficacy of these phenylcarbamate derivatives is influenced by their physicochemical properties, such as lipophilicity and electronic features. nih.gov Another study focused on phenylcarbamic acid derivatives containing an N-arylpiperazine scaffold, which also showed inhibitory activities against a virulent Mycobacterium tuberculosis H37Rv strain. nih.gov

Table 1: Antimycobacterial Activity of Phenylcarbamate Derivatives

| Compound Type | Mycobacterial Strain | MIC Range (µM) | Reference |

|---|---|---|---|

| Dibasic phenylcarbamates | Mycobacterium tuberculosis H37Ra | 1.9 - 8 | nih.gov |

| Dibasic phenylcarbamates | Mycobacterium kansasii | 1.9 - 8 | nih.gov |

| Dibasic phenylcarbamates | Mycobacterium avium | 1.9 - 8 | nih.gov |

| Phenylcarbamates with N-arylpiperazine | Mycobacterium tuberculosis H37Rv | Not specified | nih.gov |

Antifungal Activity

Phytopathogenic fungi pose a significant threat to agriculture, causing substantial crop losses. Carbamate derivatives have been explored as potential antifungal agents to combat these pathogens.

Recent research into N-aryl carbamate derivatives has demonstrated their efficacy against a range of plant fungal pathogens. In one study, a series of 35 carbamate derivatives were synthesized and tested against seven phytopathogenic fungi. Many of these compounds exhibited significant in vitro antifungal activity, with inhibitory rates exceeding 60% at a concentration of 50 µg/mL. nih.govmdpi.comnih.gov For instance, compound 1af showed potent inhibition against Fusarium graminearum with an EC50 value of 12.50 µg/mL, while compound 1z was highly effective against Fusarium oxysporum with an EC50 of 16.65 µg/mL. nih.gov Another compound, 1ag, displayed broad-spectrum antifungal activity, inhibiting multiple fungi at rates of 70% or higher at the same concentration. nih.govmdpi.comnih.gov

The mechanism of action for these carbamate fungicides is believed to involve the targeting of thiol groups within the enzymes of the pathogenic fungi. mdpi.com The structure-activity relationship analyses suggest that the nature and position of substituents on the aryl ring play a crucial role in determining the antifungal potency. nih.gov

Table 2: Antifungal Activity of N-Aryl Carbamate Derivatives against Phytopathogenic Fungi

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1af | Fusarium graminearum | EC50 | 12.50 µg/mL | nih.gov |

| 1z | Fusarium oxysporum | EC50 | 16.65 µg/mL | nih.gov |

| 1ag | Various phytopathogenic fungi | Inhibition Rate at 50 µg/mL | >70% | nih.govmdpi.comnih.gov |

| Various | Botrytis cinerea | Inhibition Rate at 50 µg/mL | >60% | nih.gov |

| Various | Magnaporthe grisea | Inhibition Rate at 50 µg/mL | >60% | nih.gov |

| Various | Pythium aphanidermatum | Inhibition Rate at 50 µg/mL | >60% | nih.gov |

Antibiofilm Activity

Bacterial biofilms are a significant concern in various medical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Research into carbamate derivatives has shown their potential to inhibit biofilm formation.

A study focused on analogues of the bacterial metabolite ethyl N-(2-phenethyl) carbamate revealed their ability to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). A library of 88 analogues was synthesized and evaluated, leading to the discovery of a new class of molecules capable of inhibiting S. aureus biofilm formation with low micromolar IC50 values. ku.edu For example, compounds 8a, 9a, and 10a exhibited IC50 values of 49.8 µM, 4.87 µM, and 4.70 µM, respectively, against MRSA biofilms. ku.edu

The antibiofilm activity of these compounds was found to be non-bactericidal, suggesting that they interfere with the mechanisms of biofilm formation rather than killing the bacteria directly. ku.edu Structure-activity relationship studies indicated that modifications to the aromatic head region, the carbamate linkage, and the tail group of the parent molecule significantly influenced the antibiofilm potency. ku.edu

Table 3: Antibiofilm Activity of Ethyl N-(2-phenethyl) carbamate Analogues against MRSA

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 8a | 49.8 | ku.edu |

| 9a | 4.87 | ku.edu |

| 10a | 4.70 | ku.edu |

Neuroprotective Effects

Neurodegenerative diseases represent a growing global health challenge. Aromatic carbamates have emerged as a class of compounds with potential neuroprotective properties.

Studies on aromatic carbamate derivatives have demonstrated their ability to protect neurons from apoptosis. One investigation synthesized a library of these derivatives and identified several compounds with greater protective effects than the parent molecule in human induced pluripotent stem cell-derived neurons. nih.gov These derivatives were shown to protect up to 80% of neurons against etoposide-induced apoptosis at concentrations as low as 100 nM. nih.gov

The mechanism of neuroprotection by these aromatic carbamates involves the upregulation of the anti-apoptotic protein Bcl-2 and the activation of autophagy. nih.gov Specifically, these compounds were found to increase the Bcl-2/Bax ratio, which is a key determinant of cell survival. nih.gov Furthermore, phenylcarbamates related to the Alzheimer's disease drug Rivastigmine have been synthesized and shown to possess cholinesterase inhibitory activity, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease. nih.gov

Table 4: Neuroprotective Activity of Aromatic Carbamate Derivatives

| Compound Type | Model System | Protective Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Aromatic carbamates | Human iPSC-derived neurons | Up to 80% protection against apoptosis | Increased Bcl-2/Bax ratio, autophagy activation | nih.gov |

| Phenylcarbamates | In vitro/in vivo | Cholinesterase inhibition | Not specified | nih.gov |

Computational and Theoretical Chemistry Approaches in the Study of Propyl N 2 Carbamoylphenyl Carbamate

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding potential drug-target interactions. For propyl N-(2-carbamoylphenyl)carbamate, docking simulations can identify plausible binding sites within a target protein and analyze the specific interactions that stabilize the complex.

Detailed research findings from studies on analogous carbamate (B1207046) derivatives show that the carbamate moiety is pivotal for interaction. It often acts as a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl and ester oxygens). nih.govnih.gov In a hypothetical docking of this compound into an enzyme active site, such as acetylcholinesterase (AChE)—a common target for carbamates—the following interactions would be anticipated mdpi.commdpi.com:

Hydrogen Bonding: The amide N-H of the carbamoyl (B1232498) group and the N-H of the carbamate linker could form hydrogen bonds with backbone carbonyls or specific polar residues like serine or tyrosine. nih.gov The carbonyl oxygens in both the carbamate and the carbamoyl moieties are strong hydrogen bond acceptors, likely interacting with donor residues in the active site. nih.gov

Pi-Interactions: The phenyl ring is expected to form π-π stacking or π-alkyl interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within the binding pocket. mdpi.com

A molecular docking study on a series of carbamate analogues with the LuxR protein model revealed that the introduction of a heteroatom in the carbamate structure could lead to new hydrogen bonds with key residues like Tyrosine, altering the binding network compared to natural ligands. nih.gov Such simulations provide a binding energy score (e.g., in kcal/mol), which estimates the affinity of the ligand for the receptor. While specific scores for this compound are not available, studies on similar carbamates have reported binding affinities ranging from -7 to -11 kcal/mol for various targets. plos.orgtandfonline.com

Table 1: Illustrative Molecular Docking Interaction Data for a Carbamate Ligand

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 70 | Hydrogen Bond | 2.9 |

| TRP 86 | π-π Stacking | 4.5 |

| SER 122 | Hydrogen Bond | 3.1 |

| PHE 288 | Hydrophobic (Alkyl-π) | 5.0 |

| LYS 178 | Hydrogen Bond | 3.3 |

This table is illustrative, based on typical interactions reported for carbamate derivatives in docking studies. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

QSAR models are broadly categorized into 2D and 3D approaches.

2D-QSAR: This method uses descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. researchgate.netresearchgate.net These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR). researchgate.net A typical 2D-QSAR study on carbamate derivatives might involve a dataset of compounds where the alkyl chain (like the propyl group) and substituents on the phenyl ring are varied. plos.org The goal is to create a statistically robust model, often validated by high R² (coefficient of determination) and Q² (cross-validated R²) values. plos.org

3D-QSAR: This approach, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), goes a step further by considering the 3D structure of the molecules. It calculates steric and electrostatic fields around the molecules and correlates these fields with activity. The results are often visualized as contour maps, indicating regions where modifications to the structure would likely increase or decrease activity. For a molecule like this compound, a 3D-QSAR study would highlight the importance of the spatial arrangement of the propyl group and the carbamoyl moiety for optimal receptor interaction.

In QSAR studies of carbamate derivatives, various structural descriptors have been found to correlate with biological activity. researchgate.netresearchgate.net These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO) has been shown to be a significant descriptor in some carbamate QSAR models, where a lower LUMO energy can correlate with higher activity. nih.gov The dipole moment and atomic charges also play a role, influencing how the molecule interacts with polar residues in a binding site.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) and the Balaban centric index (BAC) are examples that have shown significant correlation with the inhibitory activity of some carbamate series. researchgate.net For this compound, the size and branching of the propyl group would be a key steric descriptor.

Hydrophobicity Descriptors: The partition coefficient (logP) is a classic descriptor that measures a compound's hydrophobicity. In many QSAR models for bioactive compounds, an optimal logP value is necessary for good membrane permeability and target engagement.

A robust QSAR model for a series of carbamate inhibitors of acetylcholinesterase, for example, yielded a high R² value of 0.81, indicating that the model could explain a large portion of the variance in the observed biological activity based on the selected descriptors. plos.org

Table 2: Common QSAR Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | LUMO Energy | Lower values may indicate higher reactivity/activity. |

| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule, influencing fit in a binding pocket. |

| Topological | Balaban Centric Index (BAC) | Describes the branching and shape of the molecule. |

| Hydrophobic | LogP | Affects solubility, membrane transport, and hydrophobic interactions with the target. |

This table is illustrative and based on general findings from QSAR studies on carbamate derivatives. researchgate.netresearchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule.

DFT is a widely used method for calculating the electronic structure of molecules. For this compound, DFT calculations can optimize its 3D geometry and compute various electronic properties. researchgate.netnih.gov Key parameters derived from DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.comresearchgate.net

In a DFT study of a (4-carbamoylphenyl)boronic acid, calculations at the B3LYP/6-31G* level provided detailed insights into bond lengths, angles, and electronic properties, which showed good agreement with experimental data. dergipark.org.tr Similar calculations for this compound would reveal how the electronic properties are distributed across the molecule.

Table 3: Illustrative DFT-Calculated Properties for a Carbamate Molecule

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.9 eV | Relates to electron-donating capability. |

| LUMO Energy | -1.6 eV | Relates to electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule. |

These values are illustrative and based on representative data for similar organic molecules from DFT studies. tandfonline.com

The Molecular Electrostatic Potential (MEP) is a property calculated using DFT that maps the charge distribution of a molecule onto its electron density surface. The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. rsc.orgdntb.gov.ua

An MEP map for this compound would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, corresponding to electronegative atoms. These are found around the carbonyl oxygens of both the carbamate and the carbamoyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density, typically around hydrogen atoms bonded to heteroatoms (like the N-H protons). These are the sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Potential (Green): Regions of moderate potential, usually found over the carbon backbone and the phenyl ring.

By analyzing the MEP, researchers can predict how this compound would orient itself when approaching a receptor, with its negative potential regions aligning with positive regions of the binding partner and vice versa. researchgate.net This information complements molecular docking by providing a rationale for the observed binding modes.

Fukui Functions and Frontier Molecular Orbitals

Theoretical and computational chemistry provides powerful tools for understanding the reactivity and electronic properties of molecules. Frontier Molecular Orbital (FMO) theory and Fukui functions are central to this, offering insights into the most probable sites for electrophilic, nucleophilic, and radical attacks. wikipedia.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the first empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. scholarsresearchlibrary.com

In a study of various carbamate derivatives using Density Functional Theory (DFT), a frontier molecular orbital analysis was conducted to explore differences in their reactivity. mdpi.com For instance, analysis of phenyl methylcarbamate revealed that the carbonyl carbon atom is highly electrophilic. mdpi.com This finding, combined with FMO theory, suggests that the LUMO is the key frontier orbital in the reactions of methylcarbamate derivatives, acting as the electrophile that interacts with a nucleophile's HOMO. mdpi.com

Fukui functions (f(r)) build on this by indicating the change in electron density at a specific point in a molecule as the total number of electrons changes. nih.gov These functions help to pinpoint reactive centers within the molecule. nih.gov The condensed Fukui function condenses this information to individual atomic sites. The function fk+ measures reactivity for a nucleophilic attack (electron acceptance), fk- for an electrophilic attack (electron donation), and fk0 for a radical attack. pnrjournal.com In a DFT study on benzyl(3-fluoro-4-morpholinophenyl)carbamate, Fukui functions were calculated to identify the most reactive sites. pnrjournal.com

Table 1: Illustrative Frontier Molecular Orbital Energies for an Aryl Carbamate Derivative This table presents representative data for an analogous aryl carbamate compound to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.239 |

| ELUMO | -0.606 |

| Energy Gap (ΔE) | 5.633 |

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms in an Aryl Carbamate Framework This table shows example data for representative atoms in a related carbamate structure to demonstrate how Fukui functions identify reactive sites.

| Atom | fk+ | fk- | fk0 |

| Carbonyl Carbon | 0.125 | 0.045 | 0.085 |

| Carbonyl Oxygen | 0.088 | 0.130 | 0.109 |

| Amine Nitrogen | 0.035 | 0.095 | 0.065 |

| Phenyl Ring C1 | 0.050 | 0.060 | 0.055 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concepts. This analysis is particularly useful for understanding charge distribution, hyperconjugative interactions, and the stabilization energy associated with electron delocalization from a filled (donor) orbital to a vacant (acceptor) orbital. pnrjournal.comrsc.org

The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions, often described as donor-acceptor or hyperconjugative interactions, are crucial for understanding the molecule's stability and conformational properties. pnrjournal.com

For example, in a computational study of benzyl(3-fluoro-4-morpholinophenyl)carbamate, NBO analysis was employed to investigate intramolecular interactions. pnrjournal.com The analysis reveals significant charge delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. A prominent interaction often observed in carbamates is the delocalization of a lone pair from the nitrogen atom (LP(N)) to the antibonding π* orbital of the carbonyl group (C=O). This n → π* interaction is characteristic of the amide/carbamate functionality and contributes significantly to the planarity and rotational barrier of the N-C(O) bond. Similarly, lone pairs on the carbonyl and ester oxygens can interact with adjacent antibonding orbitals.

Table 3: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in an Aryl Carbamate Framework This table provides representative data for significant orbital interactions in a related carbamate structure to illustrate the insights gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C2=O3) | 55.80 | n → π |

| LP (O3) | σ (N1-C2) | 25.15 | n → σ |

| LP (O4) | σ (C2-O3) | 28.50 | n → σ |

| σ (C5-C6) | σ (C7-C8) | 4.95 | σ → σ* |

In Silico Prediction of Pharmacokinetic-Relevant Parameters

In the early stages of drug discovery and development, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net These computational models use the chemical structure of a molecule to calculate various physicochemical and pharmacokinetic descriptors, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. researchgate.netnih.gov

Various software and web-based platforms are available that predict a wide range of ADMET-related parameters. nih.gov These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with observed biological or physicochemical properties. researchgate.net

Key predicted parameters often include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and oral bioavailability are estimated to predict how well the compound is absorbed into the bloodstream. mdpi.com

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. High PPB can limit the amount of free drug available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). This is critical for anticipating drug-drug interactions.

Toxicity: A range of toxicity endpoints can be predicted, including potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.comresearchgate.net

While no specific in silico ADMET data for this compound is publicly available, the table below illustrates the types of parameters that would be evaluated in such a study, using representative values for a hypothetical small molecule drug candidate.

Table 4: Illustrative In Silico Prediction of Pharmacokinetic-Relevant Parameters This table presents a typical set of ADMET predictions for a hypothetical small molecule to demonstrate the scope of in silico evaluation.

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | > 80% | Good absorption from the gut |

| Caco-2 Permeability (nm/sec) | > 20 | High permeability |

| Distribution | ||

| Plasma Protein Binding (PPB) | < 90% | Moderate binding, sufficient free drug |

| Blood-Brain Barrier (BBB) Penetration | Low | Not likely to cause CNS side effects |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions |

| CYP3A4 Substrate | Yes | Potential for metabolism-based interactions |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Stability, Degradation Mechanisms, and Prodrug Design for Carbamate Scaffolds

Hydrolytic Stability of Carbamate (B1207046) Linkages

The susceptibility of the carbamate bond to hydrolysis is a key characteristic influencing its environmental persistence and its utility in controlled-release systems. The mechanism of hydrolysis is highly dependent on the substitution pattern of the carbamate nitrogen and the nature of the leaving group.

Under basic conditions, the hydrolysis of carbamates, particularly N-aryl carbamates, can proceed through several mechanistic pathways, most notably the Elimination-Unimolecular conjugate Base (E1cB) and the Base-catalyzed Acyl-oxygen cleavage (BAC2) mechanisms.

The BAC2 mechanism , on the other hand, is more typical for tertiary carbamates, which lack an acidic N-H proton, or for secondary carbamates with poor leaving groups. rsc.orgresearchgate.net This mechanism involves a direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. nih.gov This leads to the formation of a tetrahedral intermediate. nih.govspcmc.ac.in The subsequent collapse of this intermediate with the departure of the leaving group is the rate-determining step. spcmc.ac.in Unlike the E1cB pathway, the BAC2 mechanism does not involve an isocyanate intermediate. nih.gov For some carbamates, a shift from the E1cB to the BAC2 mechanism can be observed when the leaving group is sufficiently poor. rsc.org

| Mechanism | Substrate Requirement | Key Intermediate | Rate-Determining Step |

| E1cB | Primary or Secondary Carbamate (with N-H proton) | Isocyanate | Expulsion of leaving group from carbamate anion |

| BAC2 | Tertiary Carbamate (no N-H proton) or Poor Leaving Group | Tetrahedral Intermediate | Collapse of tetrahedral intermediate |

Table 1: Comparison of E1cB and BAC2 Hydrolysis Mechanisms for Carbamates.

The rate and mechanism of carbamate hydrolysis are significantly influenced by the electronic properties of substituents on both the N-aryl and O-aryl rings. rsc.orgresearchgate.net

For the E1cB mechanism, the effect of substituents can be rationalized by their influence on the two key steps: the initial deprotonation and the subsequent expulsion of the leaving group.

Substituents on the O-aryl (leaving) group: Electron-withdrawing groups on the phenolic leaving group increase the acidity of the phenol (B47542), making it a better leaving group. This accelerates the rate-determining expulsion of the phenoxide from the carbamate anion. rsc.orgrsc.org Studies on the hydrolysis of substituted phenyl N-phenylcarbamates have demonstrated a strong positive correlation between the hydrolysis rate and the electron-withdrawing ability of the substituent on the phenyl leaving group, as quantified by a large positive Hammett ρ value (e.g., ρ = 2.86). rsc.org

Steric hindrance around the carbamate nitrogen can also play a role, with bulky substituents generally decreasing the rate of hydrolysis by impeding the approach of the base or solvent molecules. wur.nlnih.gov

| Substituent Position | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group | Rationale (for E1cB) |

| O-Aryl Ring | Increases hydrolysis rate | Decreases hydrolysis rate | Stabilizes the phenoxide leaving group |

| N-Aryl Ring | Decreases hydrolysis rate | Increases hydrolysis rate | Affects both N-H acidity and the expulsion of the leaving group |

Table 2: General Effects of Substituents on the Rate of Base-Catalyzed Carbamate Hydrolysis.

Prodrug Design Strategies Utilizing Carbamate Esters

The inherent lability and tunable stability of the carbamate linkage make it an attractive functional group for prodrug design. acs.orgresearchgate.net Carbamate esters can be used to mask polar functional groups, such as hydroxyls (phenols) and amines, thereby improving a drug's pharmacokinetic properties. nih.govnih.gov

Carbamates are employed as prodrugs for phenolic compounds to enhance their systemic hydrolytic stability and protect them from first-pass metabolism. nih.govnih.gov By converting a phenolic hydroxyl group to a carbamate ester, the polarity of the molecule is reduced, which can improve its absorption and distribution. The rate of release of the active phenolic drug can be modulated by altering the substituents on the carbamate nitrogen. nih.govacs.org For instance, N,N-disubstituted carbamates are generally more stable both chemically and enzymatically than their N-monosubstituted counterparts, which can be too labile for some applications. researchgate.net

Similarly, the polar amine group of a drug can be masked as a carbamate to create a more lipophilic prodrug. nih.govresearchgate.net This strategy can enhance passage through biological membranes. acs.org The in vivo cleavage of the carbamate by esterases or other enzymes regenerates the active amine drug. nih.gov Acyloxyalkyl carbamates represent a further refinement of this approach, where enzymatic hydrolysis of a terminal ester triggers a spontaneous decomposition cascade to release the parent amine. nih.gov

Enzymatic Degradation Pathways (excluding human metabolism)

In the environment, the biodegradation of carbamates, such as those used as pesticides, is primarily carried out by microorganisms. bohrium.commdpi.com The initial and often rate-limiting step in the microbial degradation of many carbamate compounds is the hydrolysis of the ester linkage. nih.govplos.orgnih.gov This reaction is catalyzed by a variety of microbial enzymes, predominantly belonging to the hydrolase class. nih.govfrontiersin.org

Carbamate hydrolases (CaH), also known as carbaryl (B1668338) hydrolases, have been identified in numerous bacterial species, including Pseudomonas, Sphingomonas, and Rhizobium. nih.govupm.edu.my These enzymes cleave the ester bond of aryl carbamates to release the corresponding phenol and N-substituted carbamic acid, which then spontaneously decomposes to an amine and carbon dioxide. nih.gov For example, the degradation of carbofuran (B1668357) in Sphingomonas sp. is initiated by a carbofuran hydrolase that cleaves the ester bond. nih.gov

Besides specific carbamate hydrolases, other less specific enzymes like carboxylesterases and proteases have also been shown to hydrolyze carbamates. plos.orgnih.gov Following the initial hydrolysis, the resulting aromatic intermediates (e.g., phenols, catechols) and aliphatic amines are further metabolized by the microorganisms through various oxidative and mineralization pathways, eventually being utilized as carbon and nitrogen sources. nih.govfrontiersin.org For instance, aromatic rings are often cleaved by dioxygenases, while the methylamine (B109427) resulting from the hydrolysis of N-methyl carbamates can be used in C1 metabolism. nih.gov

The efficiency of this enzymatic degradation is dependent on various environmental factors and the specific microbial strains present. bohrium.comupm.edu.my

Future Research Trajectories and Advanced Applications of Propyl N 2 Carbamoylphenyl Carbamate

Development of Multi-Target Directed Ligands (MTDLs)

The paradigm of "one-target, one-drug" is progressively being supplemented by the development of Multi-Target Directed Ligands (MTDLs), which can simultaneously modulate multiple biological targets implicated in a complex disease. This approach is particularly relevant for multifactorial diseases like Alzheimer's disease, cancer, and various inflammatory conditions. nih.gov

The structure of propyl N-(2-carbamoylphenyl)carbamate, featuring two carbamate (B1207046) moieties, offers a versatile platform for the design of MTDLs. The carbamate groups can act as key interaction points with different biological targets. For instance, in the context of Alzheimer's disease, one part of the molecule could be designed to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, while another part could target butyrylcholinesterase (BChE) or monoamine oxidase (MAO), other enzymes involved in the disease's progression. nih.gov

Table 1: Potential MTDL Strategies for this compound Derivatives

| Disease Target | Potential Target 1 | Potential Target 2 | Rationale for Combination |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Comprehensive cholinesterase inhibition for improved cognitive function. nih.gov |

| Cancer | Histone Deacetylases (HDACs) | Tubulin | Synergistic anti-proliferative and pro-apoptotic effects. |

| Inflammation | Fatty Acid Amide Hydrolase (FAAH) | Cyclooxygenase (COX) | Dual-action anti-inflammatory and analgesic effects. nih.gov |

The design of such MTDLs would involve strategic modifications to the propyl group and the phenyl ring of the parent compound to optimize binding affinities for the selected targets. The inherent stability and favorable pharmacokinetic properties of the carbamate scaffold make it an attractive starting point for this innovative therapeutic approach. nih.govacs.org

Design of Novel Drug Scaffolds Incorporating Carbamate Moieties

The carbamate moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov The structure of this compound can serve as a template for the generation of new chemical entities with diverse pharmacological activities.

By systematically modifying the substituents on the carbamate nitrogen and the phenyl ring, libraries of novel compounds can be synthesized and screened for various biological activities. For instance, the introduction of different alkyl or aryl groups on the propyl chain could modulate the compound's lipophilicity and, consequently, its ability to cross the blood-brain barrier for central nervous system applications. nih.gov

Furthermore, the carbamoylphenyl portion of the molecule can be replaced with other heterocyclic systems to explore new chemical space and identify novel structure-activity relationships. This approach has been successfully used to develop new antifungal agents and other therapeutics. mdpi.comnih.gov

Table 2: Examples of Drug Scaffolds Incorporating Carbamate Moieties

| Drug Class | Example Compound | Therapeutic Area | Role of Carbamate Moiety |

| Antineoplastic Agents | Docetaxel | Cancer | Essential for tubulin binding and mitotic inhibition. nih.gov |

| Cholinesterase Inhibitors | Rivastigmine | Alzheimer's Disease | Covalent modification of the enzyme's active site. |

| Antifungal Agents | N-Aryl Carbamates | Fungal Infections | Broad-spectrum antifungal activity. mdpi.comnih.gov |

The versatility of the carbamate group allows for fine-tuning of a molecule's electronic and steric properties, which is crucial for optimizing its interaction with a specific biological target. researchgate.net

Advanced Synthetic Methodologies for Complex Carbamate Derivatives

The synthesis of carbamates has traditionally relied on methods that can be hazardous and inefficient. However, recent advancements in synthetic organic chemistry have led to the development of greener and more efficient methods for the preparation of carbamate derivatives. mdpi.comorganic-chemistry.org

Modern synthetic approaches that could be applied to the synthesis of complex derivatives of this compound include:

Catalytic Carbonylation Reactions: These methods utilize carbon monoxide or its surrogates in the presence of a transition metal catalyst to directly introduce the carbamate functionality. This approach avoids the use of toxic phosgene (B1210022) and its derivatives.

Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements provide pathways to isocyanates from amides or carboxylic acids, which can then be trapped with alcohols to form carbamates. nih.govmdpi.com Green modifications of these reactions, using safer reagents, are being developed. mdpi.com

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operation without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.org For example, a one-pot reaction of a carbonylimidazolide with an amine and an alcohol in water can produce carbamates in high purity. organic-chemistry.org

These advanced synthetic methods will be crucial for the efficient and sustainable production of novel drug candidates based on the this compound scaffold.

Exploration of New Biological Pathways and Disease Indications

While carbamates are well-established as inhibitors of enzymes like acetylcholinesterase and as anticancer agents, their potential to modulate other biological pathways remains an active area of research. nih.gov The unique chemical structure of this compound suggests that it and its derivatives could interact with a variety of biological targets, leading to new therapeutic applications.

Potential new disease indications for derivatives of this compound could include:

Antifilarial Agents: Certain benzimidazole-carbamates have shown significant in vivo activity against filarial worms. nih.gov The carbamate moiety in this compound could be a starting point for the design of new antifilarial drugs.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is an enzyme involved in the breakdown of endocannabinoids. nih.gov Inhibitors of FAAH are being investigated for the treatment of pain, anxiety, and inflammation. The carbamate structure is a known feature of potent FAAH inhibitors. nih.gov

Antifungal Agents: N-aryl carbamates have demonstrated broad-spectrum antifungal activity against various plant pathogens. mdpi.comnih.gov This suggests that derivatives of this compound could be developed as novel antifungal agents for agricultural or clinical use.

Systematic screening of a library of this compound derivatives against a wide range of biological targets will be essential to uncover new and unexpected therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Carbamate Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govresearchgate.net These computational tools can be applied to accelerate the discovery and development of new drugs based on the this compound scaffold.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel molecules with desired physicochemical and pharmacological properties. researchgate.netnih.gov Starting with the this compound scaffold, these models can generate vast libraries of virtual compounds for further evaluation.

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds. nih.gov This allows for the prioritization of the most promising candidates for synthesis and testing, saving time and resources.

Structure-Based Drug Design: AI can be used in combination with structural biology data to design molecules that fit precisely into the binding site of a biological target. nih.gov This approach can lead to the discovery of more potent and selective drugs.

A recent study demonstrated the successful use of a generative AI design engine to accelerate the discovery of a potent series of carbamate inhibitors of the Cbl-b protein, an important target in cancer immunotherapy. nih.gov This highlights the immense potential of AI to drive innovation in carbamate-based drug discovery.

Table 3: AI and Machine Learning Tools in Carbamate Drug Discovery

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Adversarial Networks (GANs) | Neural networks that can generate new data with the same statistics as the training set. mdpi.com | Design of novel carbamate derivatives with optimized properties. |

| Recurrent Neural Networks (RNNs) | A type of neural network well-suited for processing sequential data, such as chemical structures. mdpi.com | Prediction of biological activity based on molecular structure. |

| In Silico Screening | Computational techniques used to search large libraries of compounds for those that are most likely to bind to a drug target. | Rapid identification of promising derivatives for further investigation. |

By leveraging the power of AI and machine learning, researchers can navigate the vast chemical space of carbamate derivatives more efficiently and effectively, ultimately accelerating the development of new and improved therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.